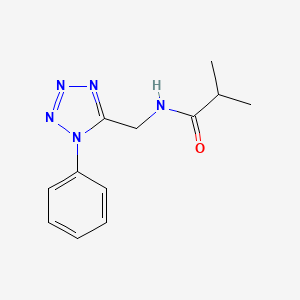

N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

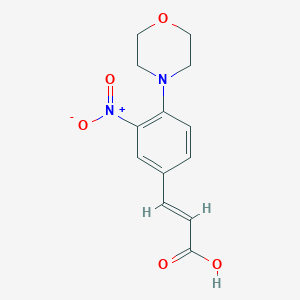

N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles. Tetrazoles are known for their diverse biological applications and are often used as bioisosteres of carboxylic acids due to their similar pKa values

Mechanism of Action

Target of Action

It is known that tetrazoles, a class of compounds to which n-((1-phenyl-1h-tetrazol-5-yl)methyl)isobutyramide belongs, have diverse biological applications, predominantly in the area of material and medicinal chemistry . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Mode of Action

Tetrazoles, in general, have both electron-donating and electron-withdrawing properties . This allows them to interact with various biological targets in a unique manner. Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Biochemical Pathways

Tetrazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that this compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

It is known that tetrazoles are more soluble in lipids than carboxylic acids , which could potentially enhance the bioavailability of this compound.

Result of Action

Given the wide range of biological activities exhibited by tetrazoles , it can be inferred that this compound could potentially have diverse effects at the molecular and cellular levels.

Preparation Methods

The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide typically involves a multi-step process. One common method includes the reaction of benzonitrile with sodium azide in the presence of a catalyst such as nano-ZnO/Co3O4 to form 5-phenyl-1H-tetrazole . This intermediate can then be further reacted with isobutyryl chloride to yield the final product. The reaction conditions often involve moderate temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reactions .

Chemical Reactions Analysis

N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide undergoes various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the tetrazole ring.

Scientific Research Applications

N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide has several scientific research applications:

Comparison with Similar Compounds

N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide can be compared with other tetrazole derivatives, such as:

1-(2-methoxy-phenyl)-5-phenyl-1H-tetrazole: This compound has a methoxy group instead of an isobutyramide moiety, which may alter its biological activity and chemical reactivity.

N,N-dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide: This derivative features a hydrazine carboxamide group, providing different pharmacological properties.

1,1,1-trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: The presence of trifluoromethyl and methanesulfonamide groups in this compound can lead to unique chemical and biological behaviors.

Properties

IUPAC Name |

2-methyl-N-[(1-phenyltetrazol-5-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O/c1-9(2)12(18)13-8-11-14-15-16-17(11)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATLQGHZETUJPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC1=NN=NN1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-(PIPERAZIN-1-YL)PYRIDAZIN-3-YL]MORPHOLINE](/img/structure/B2563974.png)

![[(2S,3as,6as)-octahydrocyclopenta[b]pyrrol-2-yl]methanol hydrochloride](/img/structure/B2563975.png)

![3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2563978.png)

![5-{2-Hydroxy-3-[(4-methylphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2563982.png)

![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}oxolane-3-carboxamide](/img/structure/B2563984.png)

![(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol hydrochloride](/img/new.no-structure.jpg)

![Methyl 4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2563987.png)

![N-Methyl-N-[2-oxo-2-[[(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethyl]amino]ethyl]prop-2-enamide](/img/structure/B2563993.png)

![4-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2563995.png)